molecular formula C13H12 B194920 1-Cyclopropylnaphthalene CAS No. 25033-19-6

1-Cyclopropylnaphthalene

Cat. No.: B194920
CAS No.: 25033-19-6
M. Wt: 168.23 g/mol
InChI Key: VZZBXOLWBXJHEK-UHFFFAOYSA-N
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Description

1-Cyclopropylnaphthalene is an organic compound with the chemical formula C13H12. It is a fused ring compound where a cyclopropyl group is attached to a naphthalene molecule. This compound is a solid with a relatively low melting and boiling point. It is insoluble in water but soluble in organic solvents such as ethanol and methylene chloride. This compound has significant applications in organic synthesis and can be used as a synthetic intermediate for aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylnaphthalene can be synthesized through two common methods:

Industrial Production Methods: The industrial production of this compound typically involves the use of cyclopropyl magnesium bromide and naphthalene under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives and cyclopropyl derivatives .

Mechanism of Action

The mechanism of action of 1-cyclopropylnaphthalene involves its interaction with various molecular targets and pathways. The cyclopropyl group can undergo functional group transformations, leading to the formation of different organic compounds. These transformations can affect the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Cyclopropylbenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.

    Cyclopropyltoluene: Contains a toluene ring with a cyclopropyl group.

    Cyclopropylphenanthrene: Similar structure with a phenanthrene ring.

Uniqueness: 1-Cyclopropylnaphthalene is unique due to its fused ring structure with a cyclopropyl group attached to a naphthalene molecule. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-cyclopropylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBXOLWBXJHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562814
Record name 1-Cyclopropylnaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25033-19-6
Record name 1-Cyclopropylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25033-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.217.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Cyclopropylmagnesium bromide (150 mL, 0.5M in tetrahydrofuran) was slowly added to a solution of 1-bromonaphthalene (10 g, 50 mmol) and [1,3-bis(diphenylphosphino)propane]dichloro nickel (II) in tetrahydrofuran (10 mL) stirred at 0° C., and the reaction mixture stirred at room temperature for 16 hours. The solvent was removed under reduced pressure and ethyl acetate and aqueous ammonium chloride were added. After extraction, the organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography to yield 1-cyclopropylnaphthalene (6.4 g, 76%).
Name
Cyclopropylmagnesium bromide
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the oxidation of 1-Cyclopropylnaphthalene proceed electrochemically?

A1: [] Electrochemical studies reveal that this compound, along with its derivatives 1-bromo-4-cyclopropylnaphthalene and 2-cyclopropylnaphthalene, readily undergo oxidation to form radical cations. This finding suggests potential applications in organic synthesis where radical cation intermediates are valuable. Further research is needed to explore the reactivity and synthetic utility of these radical cations. For a detailed analysis, refer to the study by .

Q2: Can this compound be utilized in the synthesis of pharmaceuticals?

A2: [] Yes, this compound serves as a starting material in the preparation of Lesinurad, a drug used to treat gout. The synthesis involves a multi-step process, including reactions with acethydrazide, methyl chloroacetate, and other reagents. The presence of the cyclopropyl group on the naphthalene ring likely influences the reactivity and physicochemical properties of the intermediates and final product. This synthetic route highlights the versatility of this compound as a building block in medicinal chemistry. For a detailed synthetic procedure, please refer to .

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